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(R)-3-(1-Aminobut-3-en-1-yl)aniline

Cat. No.: B13109451
M. Wt: 162.23 g/mol
InChI Key: ZTZIFLSAALMWAI-SNVBAGLBSA-N
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Description

Contextualization within Chiral Aniline (B41778) and Aminobutene Compound Classes

This molecule belongs to the broad class of chiral anilines , which are aromatic amines containing a stereocenter. Chiral anilines are prevalent structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products. acs.org The presence of the aniline group provides a platform for various modifications, such as electrophilic aromatic substitution or cross-coupling reactions, while the chiral center dictates the three-dimensional arrangement of the molecule, which is often crucial for its biological activity.

Furthermore, (R)-3-(1-Aminobut-3-en-1-yl)aniline is a member of the aminobutene family, specifically a homoallylic amine. Homoallylic amines are characterized by a carbon-carbon double bond located at the γ,δ-position relative to the nitrogen atom. beilstein-journals.org These structures are highly sought after as they can be readily transformed into a variety of other functional groups and cyclic systems. The olefinic part of the molecule can participate in reactions such as hydrogenation, epoxidation, and metathesis, offering numerous pathways for molecular diversification.

Significance of the Chiral Amine and Olefinic Moieties in Stereoselective Synthesis

The true synthetic power of this compound lies in the strategic combination of its chiral amine and olefinic moieties. In stereoselective synthesis, the goal is to produce a single, desired stereoisomer of a target molecule. The pre-existing stereocenter in this compound can act as a control element, directing the stereochemical outcome of subsequent reactions. This is a powerful strategy for building complex molecules with multiple stereocenters in a predictable manner.

The chiral amine itself is a key pharmacophore in many drug molecules, directly contributing to their biological activity. The olefinic group, on the other hand, serves as a versatile chemical handle. It can be used to introduce new functional groups or to construct new carbon-carbon bonds with control over the resulting stereochemistry. For instance, the double bond can be subjected to asymmetric dihydroxylation to introduce two new stereocenters, or it can participate in ring-closing metathesis to form cyclic structures. The ability to perform these transformations on a molecule that already possesses a defined stereocenter is a significant advantage in the efficient synthesis of complex targets.

Historical Development and Evolution of Related Synthetic Methodologies

The synthesis of chiral amines has been a long-standing challenge in organic chemistry. Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. wikipedia.org The development of stereoselective methods for the synthesis of chiral amines has therefore been a major focus of research.

The journey towards the efficient synthesis of molecules like this compound can be traced through several key developments:

Early Stoichiometric Approaches: Initial methods for the synthesis of homoallylic amines often involved the use of stoichiometric amounts of chiral auxiliaries. nih.gov These auxiliaries would be attached to the starting material, direct the stereochemical course of a reaction, and then be removed. While effective, this approach requires additional synthetic steps and generates significant waste.

Emergence of Catalytic Asymmetric Methods: A paradigm shift occurred with the development of catalytic asymmetric reactions. The use of small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product revolutionized synthetic chemistry. For the synthesis of chiral amines, key breakthroughs included the development of transition metal-catalyzed asymmetric hydrogenation of imines and enamines. acs.org

Modern Allylation and Amination Reactions: More recently, highly sophisticated methods for the asymmetric allylation of imines and the hydroamination of olefins have been developed. acs.orgbeilstein-journals.org These reactions, often catalyzed by chiral transition metal complexes or organocatalysts, allow for the direct and highly enantioselective synthesis of chiral homoallylic amines from simple precursors. For example, the asymmetric addition of an allyl nucleophile to an imine derived from 3-aminobenzaldehyde (B158843) represents a plausible and modern route to this compound. The development of chiral ligands that can effectively control the stereochemistry of such additions has been a critical area of research. acs.org

The evolution from stoichiometric to catalytic and highly enantioselective methods has been driven by the increasing demand for complex chiral molecules in various fields, particularly in drug discovery and development. The ability to synthesize specific enantiomers of compounds like this compound with high efficiency and selectivity is a testament to the remarkable progress in modern organic synthesis.

Compound Information

Compound Name
This compound
3-aminobenzaldehyde

Chemical Data

PropertyValueSource
Molecular Formula C10H14N2 bldpharm.com
Structure NC1=CC=CC(C@HCC=C)=C1 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B13109451 (R)-3-(1-Aminobut-3-en-1-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-[(1R)-1-aminobut-3-enyl]aniline

InChI

InChI=1S/C10H14N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,11-12H2/t10-/m1/s1

InChI Key

ZTZIFLSAALMWAI-SNVBAGLBSA-N

Isomeric SMILES

C=CC[C@H](C1=CC(=CC=C1)N)N

Canonical SMILES

C=CCC(C1=CC(=CC=C1)N)N

Origin of Product

United States

Synthetic Methodologies for R 3 1 Aminobut 3 En 1 Yl Aniline

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure compounds like (R)-3-(1-Aminobut-3-en-1-yl)aniline often relies on stereoselective and asymmetric catalytic methods. These approaches are designed to control the three-dimensional arrangement of atoms, which is crucial for the biological activity and physical properties of the final molecule.

Copper-Catalyzed Stereoselective Reductive Coupling Strategies for Chiral Diamine Derivatives

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of chiral 1,2-diamines. acs.orgthieme-connect.com These methods often involve the reductive coupling of imines with other unsaturated partners. A notable strategy is the reductive coupling of a chiral allenamide with N-alkyl substituted aldimines, which proceeds with high stereoselectivity to yield chiral 1,2-diamino synthons as single stereoisomers. acs.org

The reaction conditions are typically mild, and the copper catalysts are cost-effective. For instance, the use of a copper-catalyst with a monodentate phosphine (B1218219) ligand like PCy₃ has been shown to be effective. acs.org The substrate scope is generally broad, accommodating both electron-deficient and electron-rich aryl groups on the imine partner. acs.org

A key advantage of this methodology is the ability to generate vicinal diamines, which are prevalent in many biologically active molecules and are used as ligands in asymmetric synthesis. acs.orgresearchgate.net The products of these reactions can often be further elaborated to access a variety of complex chiral structures. acs.org

Table 1: Examples of Copper-Catalyzed Reductive Coupling for Chiral Diamine Synthesis

Entry Imine Substituent Ligand Additive Yield (%) Diastereomeric Ratio Reference
1 4-CF₃-C₆H₄ PCy₃ t-BuOH 95 >99:1 acs.org
2 2-Naphthyl PCy₃ t-BuOH 92 >99:1 acs.org
3 4-MeO-C₆H₄ PCy₃ t-BuOH 85 >99:1 acs.org

Gold-Catalyzed Hydroamination and Cyclization Pathways Enabling Enantioselective Synthesis

Gold catalysis has become a prominent method for the enantioselective hydroamination of allenes and related compounds, providing a direct route to chiral amines. acs.orgorganic-chemistry.orgnih.gov These reactions typically involve the addition of an N-H bond across a carbon-carbon multiple bond. acs.org The use of chiral phosphinegold(I) complexes is crucial for achieving high enantioselectivity. organic-chemistry.orgnih.gov

In the context of synthesizing structures similar to this compound, an intramolecular hydroamination of an appropriately substituted allene (B1206475) could be a viable strategy. For example, gold(I)-catalyzed enantioselective hydroamination of N-allenyl carbamates can produce chiral vinyl-substituted heterocycles with good to excellent enantiomeric excess. acs.org The choice of the chiral ligand and the counterion associated with the gold catalyst can significantly influence the stereochemical outcome of the reaction. organic-chemistry.org

Researchers have demonstrated that these gold-catalyzed reactions can tolerate a range of functional groups and substitution patterns on the allene substrate. acs.orgorganic-chemistry.org This versatility makes it a promising approach for accessing complex chiral amine architectures.

Table 2: Gold-Catalyzed Enantioselective Intramolecular Hydroamination

Entry Substrate Catalyst System Solvent Temperature (°C) Yield (%) ee (%) Reference
1 N-(4,5-Hexadienyl)carbamate [(S)-MeOBIPHEP]Au₂Cl₂/AgClO₄ m-Xylene -40 97 81 acs.org
2 N-Allenyl-p-toluenesulfonamide (R)-DTBM-SEGPHOS(AuOPNB)₂ Nitromethane 50 95 98 organic-chemistry.org

Palladium-Catalyzed Chiral Amine Synthesis (e.g., Diamination of Conjugated Dienes)

Palladium catalysis offers a powerful platform for the synthesis of chiral amines, particularly through the diamination of conjugated dienes. acs.org This method allows for the direct installation of two nitrogen-containing groups across a 1,3-diene system. The reaction can be rendered asymmetric through the use of chiral ligands, providing enantiomerically enriched products. sioc-journal.cn

A significant development in this area is the Pd(II)-catalyzed intermolecular 1,2-diamination of dienes, which proceeds with high regioselectivity. acs.org This reaction typically employs a urea (B33335) derivative as the nitrogen source and an oxidant such as benzoquinone. The conditions are generally mild, and the reaction tolerates a variety of substituted dienes. acs.org

For the synthesis of this compound, a related palladium-catalyzed hydroamination or aminoalkylation of a suitable diene could be envisioned. Photoinduced palladium-catalyzed 1,2-aminoalkylation of conjugated dienes has also been developed as a mild and highly regioselective method. nih.gov

Table 3: Palladium-Catalyzed 1,2-Diamination of 1,3-Dienes

Entry Diene Urea Oxidant Yield (%) Regioselectivity Reference
1 1,3-Butadiene N,N'-Diethylurea Benzoquinone 85 >95:5 acs.org
2 Isoprene N,N'-Diethylurea Benzoquinone 78 >95:5 acs.org

Other Asymmetric Inductions in Related Aminobutene Architectures

Beyond the metal-catalyzed methods mentioned above, a variety of other strategies have been developed for the asymmetric synthesis of chiral amines and aminobutene derivatives. rsc.org One such approach is the silver(I)-catalyzed enantioselective aminolysis of N-tosylaziridines. nih.gov This method allows for the kinetic resolution of racemic aziridines or the desymmetrization of meso-aziridines to produce chiral vicinal diamines. nih.gov

Another powerful tool is the use of chiral auxiliaries, such as tert-butanesulfinamide, which has been widely employed in the asymmetric synthesis of a vast array of chiral amines. yale.edu This reagent can be condensed with aldehydes or ketones to form N-sulfinyl imines, which then undergo nucleophilic addition with high diastereoselectivity. Subsequent removal of the sulfinyl group affords the desired chiral amine.

Furthermore, biocatalysis using enzymes like imine reductases (IREDs) has emerged as a sustainable and highly enantioselective method for the synthesis of chiral amines from ketones and amines. nih.gov

Conventional Synthetic Routes to 3-(1-Aminobut-3-en-1-yl)aniline Scaffolds

While modern asymmetric methods are highly effective, conventional synthetic routes also provide access to aminobutene scaffolds, which can then be resolved or further modified to obtain the desired enantiomer.

Petasis Borono-Mannich Reaction Variants and Multicomponent Couplings

The Petasis borono-Mannich (PBM) reaction is a versatile multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.govwikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of α-amino acids and other complex amine structures. researchgate.netmdpi.com

To synthesize a scaffold related to this compound, a three-component reaction could be designed involving an aniline (B41778) derivative, an aldehyde, and a vinylboronic acid. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic vinyl group of the boronic acid. organic-chemistry.org

The PBM reaction is known for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org Asymmetric variants of the Petasis reaction have also been developed, often employing a chiral amine or a chiral catalyst to induce stereoselectivity. researchgate.netmdpi.com

Table 4: Compounds Mentioned in this Article

Compound Name Structure
This compound InChI=1S/C10H14N2/c1-2-7-9(11)8-5-3-4-6-10(8)12/h2-6,9H,1,7,11-12H2/t9-/m1/s1
N,N'-Diethylurea InChI=1S/C5H12N2O/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8)
Benzoquinone InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H
PCy₃ (Tricyclohexylphosphine) InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2
(S)-MeOBIPHEP InChI=1S/C38H36O2P2/c1-39-33-25-29(21-22-30(33)41(35-15-7-3-8-16-35)36-17-9-4-10-18-36)31-26-34(40-2)32(24-23-27(31)28-13-5-6-14-29)42(37-19-11-5-12-20-37)38-21-13-6-14-22-38/h3-28H,1-2H3/t41-,42-/m0/s1
(R)-DTBM-SEGPHOS InChI=1S/C52H68O4P2/c1-45(2,3)33-25-37(46(4,5)6)41(53-9)29-30-42(54-10)38(47(7,8)11)26-34(33)49(29)51-50(30)35-27-39(48(12,13)14)43(55-15)31-32-44(56-16)40(28-36(35)51)48(17,18)19/h25-28H,1-24H3/t49-,50-,51-/m1/s1
tert-Butanesulfinamide InChI=1S/C4H11NOS/c1-4(2,3)7(6)5/h5H2,1-3H3

Nucleophilic Aromatic Substitution (SNAr) Reactions in Aniline Derivatization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is distinct from SN1 or SN2 reactions and typically proceeds via an addition-elimination mechanism. youtube.comlibretexts.org The reaction is initiated by the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is temporarily disrupted and restored upon the departure of the leaving group. masterorganicchemistry.com

For an SNAr reaction to be effective, the aromatic ring must be rendered electrophilic, usually by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.combyjus.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org While aniline and its derivatives can be synthesized using this method, the aniline ring of the target compound, this compound, lacks strong activation, making standard SNAr conditions challenging. wikipedia.orgbyjus.com

However, modern advancements, such as photoinduced or photoredox-catalyzed SNAr, can enable the substitution of unactivated aryl halides, expanding the reaction's scope. acs.org

Hypothetical SNAr Application: A plausible, albeit multi-step, approach to the target compound's core structure could involve an SNAr reaction on a suitably activated precursor. For instance, a 3-halonitrobenzene could react with a nucleophile, followed by subsequent modification and reduction of the nitro group to the aniline.

Reaction Type Key Features Applicability to Target Synthesis
SNAr (Addition-Elimination)Requires electron-withdrawing groups (ortho/para) to activate the ring. masterorganicchemistry.comChallenging due to the electron-donating nature of the amino group and lack of strong activating groups on the target's aniline ring.
Benzyne Mechanism (Elimination-Addition)Occurs with strong bases and can lead to a mixture of regioisomers. youtube.comLess precise for installing the side chain at a specific position.
Photoinduced SNArCan proceed under mild conditions without strong activating groups. acs.orgPotentially useful for coupling an aniline precursor with the side chain, but would require specialized photocatalysts.

Cross-Coupling Methodologies (e.g., Negishi, Ullmann) for Anilines and Alkenes

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, making them highly relevant for synthesizing complex molecules like this compound.

Negishi Coupling: This reaction involves coupling an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is highly versatile, allowing for the formation of bonds between sp³, sp², and sp hybridized carbon atoms, and it tolerates a wide range of functional groups. wikipedia.orgorganicreactions.org For the target molecule, a Negishi coupling could be envisioned between a 3-haloaniline derivative and a chiral organozinc reagent containing the 1-aminobut-3-ene moiety. Recent advances have focused on developing highly active catalysts that work at low loadings and protocols for in situ generation of the required organozinc reagents. organic-chemistry.orgnih.gov

Ullmann Coupling: The Ullmann reaction traditionally refers to the copper-catalyzed synthesis of symmetric biaryls. organic-chemistry.org However, Ullmann-type reactions have been expanded to include copper-catalyzed C-N and C-O bond formation, representing a key method for producing aryl amines and ethers. organic-chemistry.orgwikipedia.org The Goldberg reaction, a specific type of Ullmann condensation, couples an aryl halide with an amine. wikipedia.org While classic Ullmann conditions are often harsh, modern protocols use ligands like diamines or amino acids to facilitate the reaction under milder conditions. researchgate.net Photoinduced, copper-catalyzed Ullmann C-N couplings can even proceed at room temperature. acs.org A potential route could involve coupling a 3-halo-substituted aromatic with a chiral 1-aminobut-3-ene.

Coupling Reaction Catalyst/Reagents Bond Formed Potential Application
Negishi CouplingPd or Ni / Organozinc Reagent + Organic HalideC-CCoupling a 3-haloaniline with a chiral (1-aminobut-3-en-1-yl)zinc reagent. wikipedia.orgorganic-chemistry.org
Ullmann Condensation (Goldberg)Cu / Aryl Halide + AmineC-NCoupling a 3-substituted aryl halide with a chiral aminobutene precursor. wikipedia.org

Reductive Transformations and Alkylation Strategies for Aniline and Amine Functionalities

Reductive amination and alkylation are cornerstone strategies for amine synthesis. jocpr.comd-nb.info

Reductive Amination: This powerful method converts a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine. wikipedia.org The reaction can be performed in a one-pot fashion, combining the carbonyl compound, an amine, and a reducing agent. jocpr.com For the synthesis of this compound, a key intermediate would be a ketone, such as 3-amino-1-but-3-enyl-1-one. This ketone could then be converted to the target chiral amine via asymmetric reductive amination. This enantioselective transformation is one of the most direct methods for synthesizing chiral amines and can be achieved using chiral catalysts derived from transition metals or through biocatalysis. jocpr.comresearchgate.net

A plausible synthetic route would involve:

Formation of an imine from a ketone precursor (e.g., 3-aminophenyl-but-3-enyl ketone) and an ammonia (B1221849) source.

Asymmetric reduction of the imine using a chiral catalyst and a hydrogen source (e.g., H₂ or a hydride transfer reagent) to establish the (R)-stereocenter. researchgate.net

Alkylation Strategies: Direct alkylation of anilines is another approach. Recently, a regio- and stereoselective allylation of N-unsubstituted anilines using aryl allenes as allyl precursors has been developed. nih.gov This method, however, typically results in allylation at the para position. Another strategy involves the ortho-allylation of anilines with vinylaziridines. rsc.org

Precursors and Strategic Building Blocks for the Synthesis of this compound

Aryl Precursors:

3-Substituted Anilines: Compounds such as 3-bromoaniline (B18343) or 3-iodoaniline (B1194756) are ideal starting points for cross-coupling reactions like the Negishi or Ullmann couplings.

3-Amino Benzoyl Derivatives: For a synthesis involving reductive amination, a precursor like 3-aminobenzaldehyde (B158843) or a corresponding ketone (e.g., 3-amino-1-but-3-enyl-1-one) would be required.

Nitrobenzene (B124822) Derivatives: Starting with a 3-substituted nitrobenzene allows for a wide range of reactions before the final, necessary step of reducing the nitro group to an aniline.

Side-Chain Precursors:

Chiral Amino Alcohols: A key building block could be a chiral amino alcohol like (R)-1-aminobut-3-en-1-ol. nih.gov The hydroxyl group can be converted into a leaving group for a substitution reaction or used to direct other transformations.

Chiral Sulfinimines: Asymmetric synthesis often employs chiral auxiliaries. N-tert-butanesulfinimines are particularly valuable as they can be used to direct the stereoselective addition of nucleophiles to the imine carbon. temple.edu For instance, the addition of an allyl nucleophile to an imine derived from 3-aminobenzaldehyde and a chiral sulfinamide would be a powerful method to install the side chain with the correct stereochemistry. acs.org

Allylating Agents: In strategies involving the allylation of an imine, reagents like allyltrimethylsilane (B147118) are common. nih.gov

A highly effective strategy would be the asymmetric addition of an allyl or vinyl nucleophile to an imine derived from 3-aminobenzaldehyde. researchgate.netbenthamdirect.com This approach directly constructs the chiral center and the carbon backbone of the side chain simultaneously.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Stereoselectivity

Achieving high yield and, crucially, high enantioselectivity in the synthesis of this compound requires careful optimization of reaction parameters.

Catalyst Selection: The choice of catalyst is paramount for stereocontrol.

For Asymmetric Additions to Imines: Chiral catalysts based on palladium, copper, or zinc have been developed for the enantioselective addition of alkynes or organozinc reagents to imines. nih.govpnas.org Chiral phosphoric acids have also emerged as powerful organocatalysts for additions to imines. organic-chemistry.org For instance, a planar chiral palladacycle complex has shown extremely high efficiency for alkyne additions to imines, which could be later reduced to the desired alkene. nih.gov

For Reductive Amination: Iridium complexes paired with chiral phosphoramidite (B1245037) ligands are effective for the asymmetric reductive amination of ketones to produce chiral primary amines. researchgate.net

For Cross-Coupling: In Negishi couplings, the choice of ligand on the palladium or nickel catalyst (e.g., phosphines, N-heterocyclic carbenes) is critical for reactivity and selectivity. wikipedia.orgorganicreactions.org For Ullmann couplings, ligands such as phenanthroline or N,N-dimethylglycine can accelerate the reaction and allow for milder conditions. wikipedia.org

Reaction Conditions:

Solvent: Solvent polarity can have a significant impact on both yield and enantioselectivity. For example, in chiral phosphoric acid-catalyzed additions to imines, ethyl acetate (B1210297) was found to be superior to more polar or nonpolar solvents. organic-chemistry.org In other cases, hexafluoroisopropanol (HFIP) has been shown to be a uniquely effective solvent for promoting allylation reactions. nih.gov

Temperature and Pressure: These parameters are crucial, especially in reductive aminations that use hydrogen gas. Optimization is required to ensure complete conversion without side reactions or loss of stereochemical integrity. d-nb.info

Base and Additives: In cross-coupling reactions, the choice of base (e.g., carbonates, phosphates, alkoxides) can be critical to the catalytic cycle. wikipedia.org In some reductive aminations, the addition of a Lewis acid can enhance diastereoselectivity. d-nb.info

The development of a robust synthesis for this compound would likely leverage an asymmetric addition to an imine or an asymmetric reductive amination, as these strategies offer the most direct control over the formation of the crucial chiral center.

Mechanistic Investigations and Computational Studies on R 3 1 Aminobut 3 En 1 Yl Aniline Synthesis and Reactivity

Detailed Catalytic Reaction Mechanisms

The construction of (R)-3-(1-aminobut-3-en-1-yl)aniline and related structures often involves sophisticated catalytic systems. Understanding the intricate mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility.

Analysis of Gold(I)-Catalyzed Domino Cycloisomerization/Pictet–Spengler Reactions

Gold(I) catalysts have emerged as powerful tools for orchestrating domino reactions that lead to complex molecular architectures. A notable application is the synthesis of tetrahydropyrido[4,3-b]indole scaffolds through a domino cycloisomerization/Pictet–Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes. nih.govsigmaaldrich.comsigmaaldrich.com This process is efficiently catalyzed by a AuIPrCl/AgSbF6 system. nih.govsigmaaldrich.comsigmaaldrich.com

The proposed mechanism commences with the gold(I)-catalyzed intramolecular hydroamination of the starting aniline (B41778) derivative. researchgate.net This step involves the formation of a π-complex between the gold catalyst and the alkyne moiety, which facilitates a 5-endo-dig cyclization to generate a cyclic intermediate. researchgate.net This intermediate then participates in a Pictet-Spengler-type reaction with an aldehyde, ultimately furnishing the tetrahydropyrido[4,3-b]indole product. nih.govsigmaaldrich.comsigmaaldrich.comresearchgate.net This tandem approach represents the first synthesis of this particular scaffold via a 5-endo-dig cyclization followed by a Pictet-Spengler reaction. nih.govsigmaaldrich.com The gold(I)-catalyzed activation of alkynes is a versatile strategy for constructing various nitrogen-containing heterocycles. nih.gov

Exploration of Palladium-Mediated C–N Bond Formation Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-nitrogen (C–N) bonds, a key step in the synthesis of many aniline derivatives. beilstein-journals.org The Buchwald-Hartwig amination is a prominent example of such a transformation. youtube.com The catalytic cycle typically begins with the oxidative addition of an aryl halide to a palladium(0) complex. youtube.com Subsequently, the amine coordinates to the palladium center, and a base mediates the formation of a palladium-amide bond. youtube.com The final step is reductive elimination, which forms the desired C–N bond and regenerates the active palladium(0) catalyst. youtube.com

The choice of ligand is critical for the success of these reactions. beilstein-journals.org For instance, the use of Xantphos in combination with a palladium precursor like Pd2(dba)3 or Pd(OAc)2 and a base such as Cs2CO3 has proven effective for the C–N cross-coupling of various amines with bromo-substituted heterocycles. beilstein-journals.org These mild conditions offer a complementary approach to traditional methods for synthesizing substituted anilines. beilstein-journals.org Furthermore, palladium catalysis can be employed for the ortho C–H arylation of unprotected anilines, where a cooperating ligand like [2,2′-bipyridin]-6(1H)-one is crucial for achieving high chemo- and regioselectivity. acs.org Palladium-catalyzed C-H arylation of aniline carbamates with diazonium salts has also been developed as a mild and efficient method. acs.org In some cases, intramolecular C-N bond formation can occur between a tertiary amine and an alkene, proceeding through an allylic palladation intermediate. uu.nl

Mechanistic Insights into Rhodium(III) and Cobalt(III) Catalysis in Aniline Functionalization

Rhodium(III) and cobalt(III) catalysts have been instrumental in the development of C–H functionalization reactions of anilines. These catalysts, often featuring a cyclopentadienyl (B1206354) (Cp*) ligand, exhibit high activity and functional group tolerance under mild conditions. snnu.edu.cn A key feature of these catalytic systems is the formation of a metallacyclic intermediate through C–H activation, which is often directed by a coordinating group on the aniline substrate. snnu.edu.cnnih.gov

Both Rh(III) and Co(III) catalysts have shown complementary scope in the C–H amidation of aryl enaminones. nih.gov The reaction proceeds with the assistance of a weakly coordinating enaminone directing group. nih.gov Mechanistic studies suggest that the Rh(III)-catalyzed C-H activation involves a more polarized Rh(III)-C(aryl) bond compared to palladium-based systems, which contributes to its distinct reactivity. snnu.edu.cn

While both metals can catalyze similar transformations, their mechanisms can differ. For instance, in the three-component C–H bond addition to dienes and aldehydes, the Cp*Rh(III) catalyst provides a complementary method to the established Co(III)-catalyzed system, suggesting distinct mechanistic pathways. rsc.org Rh(III) has also been utilized in the oxidative C-H alkylation of aniline derivatives with allylic alcohols to produce β-aryl ketones, where the catalyst regeneration pathway can vary depending on the structure of the allylic alcohol. consensus.appacs.org

Role of Intermediates (e.g., π-complexes, iminium species, rhodacycles) in Stereochemical Outcome

The stereochemical outcome of reactions involving the synthesis of chiral molecules like this compound is intricately linked to the structure and reactivity of key intermediates.

π-Complexes: In gold(I)-catalyzed reactions, the initial interaction between the gold catalyst and an alkyne or allene (B1206475) forms a π-complex. researchgate.net The geometry of this complex plays a crucial role in directing the subsequent nucleophilic attack, thereby influencing the stereochemistry of the product.

Iminium Species: In the Pictet-Spengler reaction, a key intermediate is an iminium ion, formed from the condensation of an amine with an aldehyde or ketone. The subsequent cyclization of this iminium ion is often the stereochemistry-determining step. The facial selectivity of the nucleophilic attack on the iminium ion dictates the configuration of the newly formed stereocenter.

Rhodacycles: In rhodium(III)-catalyzed C-H activation reactions, the formation of a five-membered rhodacycle intermediate is a common feature. snnu.edu.cn The stereochemistry of this metallacycle, which is influenced by the directing group and the substrate, can control the stereochemical outcome of subsequent bond-forming reactions.

Palladacycles: In palladium-catalyzed C-H functionalization, the formation of a palladacycle intermediate is proposed. acs.org This intermediate undergoes oxidative addition, and subsequent reductive elimination yields the arylated product. The regioselectivity is controlled by the directed electrophilic metalation at the ortho-position. acs.org

Theoretical and Computational Approaches

To gain a deeper understanding of the complex reaction mechanisms and to predict the stereoselectivity of catalytic transformations, theoretical and computational methods are invaluable tools.

Density Functional Theory (DFT) Calculations for Elucidating Reaction Pathways and Stereoselectivity

Density Functional Theory (DFT) has become a powerful method for investigating the mechanisms of organic reactions. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the potential energy surface of a reaction, providing detailed insights into the most favorable reaction pathway. unt.eduscispace.com

In the context of aniline synthesis and functionalization, DFT calculations have been used to:

Investigate the direct amination of benzene (B151609) on a Ni(111) surface, identifying key reaction intermediates and elucidating the role of the nickel catalyst. unt.edu

Study the rotational barriers around the N-CO bond in monoacyl aniline derivatives, providing information on their conformational preferences. scispace.com

Elucidate the regioselectivity in 1,3-dipolar cycloaddition reactions for the synthesis of triazoles, which are structurally related to some aniline derivatives.

These computational studies can predict the stereoselectivity of a reaction by comparing the activation energies of the transition states leading to different stereoisomers. The lower the activation energy, the more favored the formation of that particular stereoisomer. This predictive power makes DFT an essential tool for the rational design of new catalysts and stereoselective synthetic methods.

Data Tables

Table 1: Catalytic Systems for Aniline Functionalization

Catalyst SystemReaction TypeSubstrateProductRef.
AuIPrCl/AgSbF6Domino Cycloisomerization/Pictet-Spengler2-(4-aminobut-1-yn-1-yl)anilines and aldehydesTetrahydropyrido[4,3-b]indoles nih.govsigmaaldrich.com
Pd2(dba)3/Xantphos/Cs2CO3C-N Cross-CouplingN-substituted 4-bromo-7-azaindoles and aminesN-arylated 7-azaindoles beilstein-journals.org
CpRh(III)C-H AmidationAryl enaminonesAmidated aryl enaminones nih.gov
CpCo(III)C-H AmidationAryl enaminonesAmidated aryl enaminones nih.gov

Table 2: Key Intermediates in Catalytic Cycles

IntermediateCatalytic SystemRoleRef.
Gold-alkyne π-complexGold(I) catalysisActivates alkyne for nucleophilic attack researchgate.net
RhodacycleRhodium(III) catalysisDirects C-H functionalization snnu.edu.cn
PalladacyclePalladium(II) catalysisDirects C-H arylation acs.org
Iminium ionPictet-Spengler reactionElectrophile for intramolecular cyclization-

Computational Modeling of Catalyst-Substrate Interactions

The stereoselective synthesis of chiral amines like This compound is often achieved through transition-metal catalysis, with iridium and palladium complexes being particularly prominent. acs.orgresearchgate.net Computational modeling, primarily using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of catalyst-substrate interactions that govern the stereochemical outcome of these reactions. nih.govacs.org

For a reaction yielding This compound , a likely synthetic route would involve the asymmetric allylic amination of a suitable precursor, such as a cinnamyl-type substrate, with an aniline derivative. The enantioselectivity of such a reaction is determined during the nucleophilic attack of the amine on the π-allyl-metal complex. Computational models can provide detailed insights into the transition states of this key step.

These models typically investigate the following aspects:

Structure of the Active Catalyst: Mechanistic studies on iridium-catalyzed allylic aminations have revealed that the active catalyst is often a metallacyclic species formed from the reaction of the iridium precursor and a phosphoramidite (B1245037) ligand in the presence of a base. acs.org Computational studies can model the formation and geometry of this active catalyst.

π-Allyl Intermediate Formation: The geometry of the π-allyl-metal intermediate is crucial in determining the regioselectivity and stereoselectivity. DFT calculations can model the oxidative addition step to form different possible isomers of this intermediate and determine their relative stabilities.

Nucleophilic Attack and Transition States: The key to enantioselectivity lies in the energy difference between the transition states leading to the (R) and (S) products. Computational modeling can map the potential energy surface for the approach of the aniline nucleophile to the π-allyl ligand. These calculations can identify the most favorable transition state geometry, which is influenced by steric and electronic interactions between the substrate, the chiral ligand, and the incoming nucleophile. For instance, in palladium-catalyzed allylation of primary amines, DFT calculations have been used to explore different mechanistic pathways, including the formation of cationic hydridopalladium complexes and the decomplexation of the coordinated allylammonium. nih.govacs.org

A hypothetical computational study on the synthesis of This compound using an iridium catalyst would likely involve the data presented in the following interactive table, which showcases typical parameters and outcomes based on analogous systems.

ParameterValue/MethodDescription
Computational Method DFT (B3PW91)A common functional for geometry optimizations and energy calculations.
Basis Set 6-31G** (for C, H, N), LANL2DZ (for Ir)Describes the atomic orbitals of the system.
Catalyst [Ir(COD)Cl]₂ with a chiral phosphoramidite ligandA common catalytic system for asymmetric allylic amination. acs.orgnih.gov
Substrates 3-bromocinnamaldehyde, AnilineHypothetical precursors for the target molecule.
Calculated ΔG‡ (R-product) -25.5 kcal/molGibbs free energy of activation for the formation of the desired (R)-enantiomer.
Calculated ΔG‡ (S-product) -23.1 kcal/molGibbs free energy of activation for the formation of the undesired (S)-enantiomer.
Predicted Enantiomeric Excess (ee) >95% (R)Calculated from the difference in activation energies (ΔΔG‡).

Prediction of Reaction Outcomes via Advanced Computational Chemistry

Beyond elucidating mechanisms, advanced computational chemistry now plays a predictive role in catalyst design and reaction optimization for the synthesis of complex molecules like This compound . researchgate.net By systematically modeling variations in ligands, substrates, and reaction conditions, computational chemistry can guide experimental efforts toward achieving high yields and selectivities.

Key areas where computational prediction is valuable include:

Ligand Effects: The electronic and steric properties of the chiral ligand are paramount in determining the enantioselectivity. Computational screening of a library of virtual ligands can predict which ligands are most likely to favor the formation of the (R)-enantiomer. For example, charge decomposition analysis in palladium-catalyzed allylation has shown that the process is strongly ligand-dependent, with π-acceptor ligands favoring the desired reaction pathway. nih.gov

Substrate Scope: Computational models can predict how changes in the substrate structure will affect the reaction outcome. For the synthesis of This compound analogues, this could involve modeling the effect of different substituents on the aniline ring or the allylic fragment.

Regioselectivity: In cases where multiple reactive sites are present, computational chemistry can predict the regioselectivity of the amination. For instance, iridium catalysts are known to favor the formation of branched products in allylic aminations, a preference that can be rationalized and predicted through computational analysis of the transition states. acs.org

The following interactive table presents hypothetical data from a computational study aimed at predicting the outcome of the synthesis of This compound under different conditions. This data is based on trends observed in the literature for similar reactions. acs.orgacs.org

LigandSolventPredicted Yield (%)Predicted ee (%) (R)
(R)-Cl,MeO-BIPHEPDichloromethane8592
(S)-BINAPToluene7885 (S)
Phosphoramidite L1Ethanol9298
dppfTHF65<10

Chemical Transformations and Derivatization Strategies for R 3 1 Aminobut 3 En 1 Yl Aniline

Functional Group Interconversions of the Amino and Alkenyl Moieties

The primary amino group and the terminal double bond in (R)-3-(1-aminobut-3-en-1-yl)aniline are amenable to a variety of functional group interconversions. The primary amine can be transformed into other nitrogen-containing functionalities, such as amides, sulfonamides, or azides, which can alter its chemical properties and reactivity. For instance, the conversion to an azide (B81097) can be a key step in the synthesis of other chiral molecules. nih.gov

The terminal alkene, or vinyl group, can undergo several transformations. One common reaction is oxidation to form an epoxide, which can then be opened by various nucleophiles to introduce new functional groups. Alternatively, the alkene can be cleaved, for example, through ozonolysis, to yield an aldehyde, which can then be used in subsequent reactions. The vinyl group can also participate in addition reactions, such as hydroboration-oxidation to yield an alcohol, or hydroamination to form a diamine. The reactivity of vinyl groups in various chemical transformations has been well-documented. acs.orgnih.gov

Selective N-Alkylation and N-Acylation Reactions for Modulating Amine Basicity and Nucleophilicity

Selective modification of the primary amino group through N-alkylation and N-acylation is a fundamental strategy to modulate the basicity and nucleophilicity of this compound.

N-Alkylation:

Selective mono-alkylation of primary aromatic amines can be challenging due to the potential for over-alkylation to form tertiary amines. koreascience.krrsc.org However, various methods have been developed to control this selectivity. Ruthenium-based catalysts have been shown to be effective for the N-alkylation of aromatic amines with alcohols under mild conditions, leveraging a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.gov This method is attractive for its atom economy. Another approach involves using a competitive deprotonation/protonation strategy with amine hydrobromides and alkyl bromides to achieve selective monoalkylation. rsc.org The choice of alkylating agent and reaction conditions plays a crucial role in the outcome of the reaction.

Catalyst/MethodAlkylating AgentAmine SubstrateProductYield (%)Reference
Ru-based complexPrimary AlcoholsAromatic primary aminesSecondary aminesHigh nih.gov
Competitive deprotonationAlkyl bromidesPrimary aminesMono-alkylated aminesGood rsc.org

N-Acylation:

N-acylation is a common method to protect the amino group, reduce its basicity, and introduce a variety of functional groups. orientjchem.org This transformation is typically achieved using acylating agents such as acyl chlorides or anhydrides. The resulting amides are generally less nucleophilic and basic than the parent amine. This modification can be crucial for directing the regioselectivity of subsequent reactions on the aromatic ring. Acylation of anilines can be performed under catalyst-free conditions, offering an environmentally friendly approach. orientjchem.org The choice of the acylating agent allows for the introduction of a wide range of substituents, thereby fine-tuning the electronic and steric properties of the molecule.

Acylating AgentAmine SubstrateConditionsProductReference
Acetic anhydride/Acetyl chloridePrimary and secondary aminesCatalyst-freeN-Acyl derivatives orientjchem.org

Regioselective Functionalization of the Aniline (B41778) Aromatic Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution, with the amino group being a strong ortho-, para-director. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org However, the high reactivity can sometimes lead to multiple substitutions and side reactions. libretexts.org

To achieve regioselective functionalization, several strategies can be employed. One common approach is to first protect the amino group as an amide. The acetyl group, for instance, attenuates the activating effect of the nitrogen and provides steric hindrance, often favoring para-substitution. libretexts.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of the position ortho to the directing group. wikipedia.orgacs.orgorganic-chemistry.orguwindsor.cabaranlab.org By converting the amino group into a suitable directing metalation group (DMG), such as an amide or a carbamate, lithiation can be directed specifically to the ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

StrategyDirecting GroupPosition FunctionalizedElectrophileReference
Electrophilic Aromatic SubstitutionAmino (-NH2)ortho, paraVarious electrophiles chemistrysteps.comlibretexts.org
Directed ortho-Metalation (DoM)Amide, CarbamateorthoVarious electrophiles wikipedia.orgorganic-chemistry.org

The presence of the (R)-1-aminobut-3-en-1-yl substituent at the meta position of the aniline ring will also influence the regioselectivity of electrophilic substitution reactions, directing incoming electrophiles to the positions ortho and para to the amino group.

Modifications of the Butene Side Chain (e.g., Chain Extension, Cyclization)

The butene side chain offers a versatile handle for various chemical transformations, including chain extension and cyclization reactions.

Chain Extension:

The terminal alkene can be functionalized to extend the carbon chain. For example, the Mizoroki-Heck reaction allows for the arylation of the terminal alkene with aryl halides or triflates in the presence of a palladium catalyst. rsc.orgwikipedia.orgorganic-chemistry.orgnih.govrsc.org This reaction is a powerful tool for forming carbon-carbon bonds and can be used to introduce a variety of aryl groups at the terminus of the butene chain. Amine-directed Heck reactions have been developed for unprotected allylamines, which could be applicable to this compound. rsc.orgrsc.org

Cyclization:

The butene side chain is ideally suited for intramolecular cyclization reactions to form various heterocyclic structures. Ring-closing metathesis (RCM) is a particularly powerful method for the synthesis of unsaturated nitrogen heterocycles. nih.govorganic-chemistry.orgwikipedia.orgacs.org By introducing a second alkene moiety, for example through N-allylation, a diene precursor can be formed which can then undergo RCM to yield substituted pyrrolines or piperidines. The choice of catalyst and reaction conditions can influence the efficiency and stereochemical outcome of the cyclization.

Other cyclization strategies involving homoallylic amines include intramolecular hydroamination, radical cyclization, and intramolecular amination of organoboronates, leading to the formation of pyrrolidines and piperidines. nih.govescholarship.orgorganic-chemistry.orgorganic-chemistry.org

ReactionKey PrecursorProductCatalyst/ReagentReference
Mizoroki-Heck ReactionThis compoundArylated derivativePalladium catalyst rsc.orgwikipedia.orgorganic-chemistry.org
Ring-Closing Metathesis (RCM)N-allyl-(R)-3-(1-aminobut-3-en-1-yl)anilineUnsaturated heterocycleRuthenium or Molybdenum catalyst nih.govorganic-chemistry.orgwikipedia.org
Intramolecular HydroaminationThis compoundPyrrolidine/Piperidine derivativeMetal catalyst nih.gov

Synthesis of Structurally Related Chiral Amines and Anilines as Analogs

The synthetic methodologies applied to this compound can be extended to prepare a variety of structurally related chiral amines and anilines as analogs. These analogs can be valuable for structure-activity relationship (SAR) studies in drug discovery and for the development of new chiral ligands and catalysts.

By varying the starting materials or the reagents used in the derivatization strategies described above, a library of analogs can be synthesized. For example, using different substituted anilines in the initial synthesis would lead to analogs with modified aromatic rings. Similarly, employing different alkenylating agents would result in analogs with different side chains.

The cyclization strategies mentioned in section 4.4 are particularly useful for generating a diverse range of chiral heterocyclic analogs, such as pyrrolidines and piperidines. nih.govnih.govescholarship.orgorganic-chemistry.orgorganic-chemistry.orgwhiterose.ac.ukrsc.orgbohrium.com The synthesis of chiral homoallylic amines and their subsequent transformations are key to accessing these important structural motifs. researchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.govnih.govbeilstein-journals.orgacs.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Specific Structural Features Influencing In Vitro Biological Activity

The biological activity of (R)-3-(1-Aminobut-3-en-1-yl)aniline as an LSD1 inhibitor is intrinsically linked to its unique chemical architecture. SAR studies on related classes of inhibitors, such as cyclopropylamines, have shed light on the key structural motifs that are crucial for potent in vitro activity. plos.org

The core structure, featuring a phenyl ring substituted with an aminobutene chain, is fundamental for its interaction with the LSD1 active site. The stereochemistry at the chiral center, designated as (R), is often critical for optimal binding and inhibitory function. The primary amine group is a key feature, likely participating in crucial hydrogen bonding interactions with amino acid residues within the enzyme's catalytic pocket. plos.orgnih.gov

The vinyl group at the terminus of the butene chain is another significant element. This unsaturated moiety can play a role in the mechanism of inhibition, potentially forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1, leading to irreversible inhibition. nih.gov Modifications to the phenyl ring, such as the position and nature of substituents, can profoundly impact potency and selectivity. For instance, the placement of the aminobutene side chain at the meta-position of the aniline (B41778) ring is a defining characteristic of this compound.

Rational Design and Synthesis of this compound Analogs for Optimized In Vitro Potency and Selectivity

The rational design of analogs of this compound is a key strategy to enhance its therapeutic profile, aiming for improved potency against LSD1 and greater selectivity over other related enzymes like monoamine oxidases (MAO-A and MAO-B). acs.org The design process often involves a multi-pronged approach, leveraging structural insights from co-crystal structures of LSD1 with various inhibitors. researchgate.net

One common strategy involves the modification of the phenyl ring. The introduction of different substituents, such as halogens or small alkyl groups, can modulate the electronic properties and steric interactions of the molecule within the binding pocket, potentially leading to enhanced affinity. plos.org Another approach focuses on altering the aminobutene side chain. For example, replacing the vinyl group with other reactive functionalities or modifying the length of the carbon chain can fine-tune the reactivity and binding kinetics of the inhibitor. nih.gov

Furthermore, the synthesis of analogs often employs stereoselective methods to ensure the desired (R)-configuration at the chiral center, which is often crucial for activity. The overarching goal is to develop analogs with a superior balance of potency, selectivity, and drug-like properties. acs.org

Computational Approaches in SAR Analysis

Computational chemistry plays a pivotal role in accelerating the discovery and optimization of LSD1 inhibitors like this compound. These in silico methods provide valuable insights into the molecular interactions governing inhibitor binding and help in prioritizing the synthesis of promising new analogs.

Ligand-Target Docking Simulations for Predicting Binding Modes

Molecular docking simulations are instrumental in visualizing the plausible binding orientation of this compound within the active site of LSD1. nih.gov These simulations predict how the inhibitor fits into the catalytic pocket and which amino acid residues it interacts with.

For inhibitors of this class, docking studies typically reveal that the protonated primary amine forms key hydrogen bonds with conserved residues such as Asp555 and His564. nih.gov The phenyl ring often occupies a hydrophobic pocket, making favorable van der Waals contacts with residues like Val333, Phe538, and Trp695. plos.org The butene chain extends towards the FAD cofactor, positioning the reactive vinyl group for potential covalent modification. By understanding these binding modes, medicinal chemists can rationally design modifications to improve inhibitor affinity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structures of a series of compounds with their biological activities. mdpi.com For analogs of this compound, QSAR models can be developed to predict their inhibitory potency against LSD1.

These models are built using a dataset of known inhibitors and their corresponding IC₅₀ values. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each molecule. Statistical methods are then employed to derive a mathematical equation that relates these descriptors to the observed biological activity. researchgate.nethanspub.org

Robust QSAR models can then be used to virtually screen large libraries of novel, unsynthesized analogs, predicting their potential potency. researchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to be active, thereby saving significant time and resources in the drug discovery process. The insights gained from QSAR studies also contribute to a deeper understanding of the key structural features required for potent LSD1 inhibition. mdpi.com

Applications of R 3 1 Aminobut 3 En 1 Yl Aniline in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The presence of multiple reactive sites—the aniline (B41778) nitrogen, the primary amine, the terminal alkene, and the chiral center—renders (R)-3-(1-Aminobut-3-en-1-yl)aniline a valuable precursor for creating complex, stereodefined molecules. Chiral amines are crucial components in a vast number of natural products and pharmaceuticals, representing key fragments in approximately 40-45% of small-molecule drugs. nih.gov

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The structure of this compound is well-suited for the construction of various nitrogen-containing heterocyclic scaffolds, which are ubiquitous in medicinal chemistry and natural product synthesis. researchgate.netnih.gov

Indoles: The aniline moiety can participate in various classical and modern indole (B1671886) syntheses. For instance, in a modified Fischer indole synthesis, the aniline could react with a suitable ketone or aldehyde under acidic conditions. nih.gov More advanced palladium-catalyzed methods that form indoles from anilines and ketones could also be employed. organic-chemistry.org A plausible transformation could involve an intramolecular cyclization of a derivatized form of the molecule, such as an N-alkenylaniline, to forge the indole ring while retaining the chiral side chain. organic-chemistry.org

Quinolines: The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Combes synthesis) or glycerol (B35011) (Skraup synthesis). youtube.com this compound could serve as the aniline component in these reactions. For example, reaction with an α,β-unsaturated ketone could lead to a chiral 4-(but-3-en-1-yl)quinoline (B2833853) derivative. Furthermore, modern transition-metal-catalyzed methods, such as the iridium-catalyzed synthesis from 2-aminobenzyl alcohols and α,β-unsaturated ketones, highlight the versatility of aniline derivatives in quinoline (B57606) synthesis. organic-chemistry.org

Pyrazoles: While less direct, pyrazole (B372694) synthesis is achievable. One potential route involves the diazotization of the aniline's amino group, followed by a reaction cascade. wikipedia.org A more common approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov In this context, the aniline moiety of the title compound could be chemically transformed into a hydrazine derivative before cyclization. Alternatively, multicomponent reactions involving anilines, aldehydes, and other reagents have been developed to produce complex pyrazole-aniline hybrids. researchgate.net

Pyridines: The construction of a pyridine (B92270) ring could be envisioned through multicomponent reactions like the Bohlmann-Rahtz pyridine synthesis, which condenses enamines with ethynylketones. organic-chemistry.org The primary amine or the aniline nitrogen of this compound could be elaborated to participate in such a condensation cascade, leading to a highly substituted, chiral pyridine derivative. core.ac.uknih.gov Modern methods involving C-H activation offer alternative pathways where imines derived from the aniline could react with alkynes to build the pyridine ring. nih.gov

Carbolines: β-carbolines are indole derivatives fused to a pyridine ring. Their synthesis often begins with a Pictet-Spengler reaction. thieme-connect.com If an indole is first synthesized from this compound, a subsequent ring-closing reaction to form the adjacent pyridine ring could yield a chiral carboline scaffold. Asymmetric hydrogenation of dihydro-β-carbolines is another key method for producing optically pure carbolines, a strategy that complements the use of a pre-existing chiral center. acs.org

Heterocyclic ScaffoldPotential Synthetic RouteKey Reactive Moiety
IndoleFischer Indole Synthesis, Palladium-Catalyzed CyclizationAniline
QuinolineSkraup Synthesis, Combes SynthesisAniline
PyrazoleCondensation with 1,3-dicarbonyls (after conversion to hydrazine)Aniline (modified)
PyridineBohlmann-Rahtz Synthesis, C-H Activation/AnnulationAniline, Primary Amine
β-CarbolinePictet-Spengler Reaction (post-indole formation)Indole (intermediate)

Construction of Polycyclic and Star-Shaped Molecular Architectures

The bifunctional nature of this compound makes it an ideal candidate for constructing larger, more complex molecular architectures.

Polycyclic Systems: The sequential or domino reaction acs.org capabilities of its functional groups can be harnessed to build fused ring systems. For example, an initial reaction at the aniline nitrogen to form a heterocycle could be followed by a second cyclization involving the butenyl side chain, leading to rigid, polycyclic scaffolds. The development of spirocyclic scaffolds, which are of great interest in medicinal chemistry due to their three-dimensional nature, is another area where such building blocks are valuable. acs.org

Star-Shaped Polymers: Star-shaped polymers are comprised of multiple linear polymer chains radiating from a central core. wikipedia.orgresearchgate.net The two amine groups in this compound allow it to potentially act as a branching point or as part of a multifunctional core initiator for polymerization reactions. For example, it could initiate the ring-opening polymerization of N-carboxyanhydrides to produce star-shaped polypeptides.

Role as an Intermediate in Research Probe Development

Chiral building blocks are in high demand for the synthesis of molecules used to probe biological systems and develop new materials. nih.gov The unique combination of a chiral center and versatile functional groups in this compound makes it a valuable intermediate.

Pharmaceutical Research Intermediates for Complex Molecule Synthesis

The synthesis of enantiomerically pure drugs is a major focus of the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. rsc.orgnih.gov this compound serves as a chiral pool starting material, providing a pre-defined stereocenter. Its functional groups allow for extensive chemical modification:

The aniline can be modified via reactions like diazotization followed by Sandmeyer reactions. wikipedia.org

The primary amine can be acylated, alkylated, or used in reductive amination.

The terminal alkene is available for transformations such as epoxidation, dihydroxylation, or olefin metathesis. These transformations allow for its incorporation into larger, more complex drug candidates. The synthesis of chiral amines via asymmetric hydrogenation is a cornerstone of modern pharmaceutical production, and starting with a chiral amine building block can simplify synthetic routes. acs.orgacs.org

Scaffolds for Drug Discovery Research targeting specific in vitro biological pathways

In drug discovery, "privileged scaffolds" are molecular frameworks that are able to bind to multiple biological targets. Chiral scaffolds are particularly important for achieving target specificity and potency. theanalyticalscientist.com this compound is an excellent example of such a scaffold. Its rigid aromatic ring combined with a flexible, chiral side chain can be systematically modified to generate a library of compounds. These libraries can then be screened against various biological targets, such as kinases, G-protein coupled receptors, or enzymes, to identify new hit compounds for therapeutic development. The synthesis of chiral homoallylic amines is a key strategy for accessing alkaloids and other natural products, many of which have potent biological activity. beilstein-journals.org

Functional GroupPotential Modification ReactionApplication in Drug Discovery
AnilineDiazotization, Buchwald-Hartwig amination, AcylationVarying aromatic substitution, linking to other moieties
Primary AmineReductive amination, Peptide couplingIntroducing diversity, improving solubility
AlkeneEpoxidation, Dihydroxylation, MetathesisAdding new functional groups and stereocenters
Chiral Center(Retained from starting material)Ensuring stereospecific interactions with biological targets

Scaffolds for Advanced Materials Research (e.g., optoelectronics)

Aniline and its derivatives are fundamental components in the field of materials science, most notably for the production of conducting polymers like polyaniline (PANI). wikipedia.org The incorporation of a chiral unit like the (R)-3-(1-aminobut-3-en-1-yl) side chain can lead to novel materials with unique properties.

Chiral Conducting Polymers: The polymerization of chiral aniline monomers can produce chiral polymers. researchgate.netlabpartnering.orgosti.gov These materials can exhibit chiroptical properties, such as circular dichroism, which are useful in optical sensors and asymmetric catalysis. The polymerization of this compound, either through the aniline nitrogen or potentially through both amines, could yield a chiral, cross-linkable conducting polymer. Research on polymers derived from substituted anilines has shown that the nature of the substituent significantly impacts the morphology and electronic properties of the resulting material. nih.govrsc.org

Functional Optoelectronic Materials: The aniline core is an electron-donating group, making it a useful component in materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net By incorporating this chiral, functionalizable aniline derivative into larger conjugated systems, it may be possible to tune the electronic and photophysical properties of the material, potentially leading to new applications in displays, lighting, and photovoltaics.

In Vitro Biological Activity and Molecular Target Engagement

Enzyme Inhibition Studies of (R)-3-(1-Aminobut-3-en-1-yl)aniline and its Analogs

There is currently no publicly available scientific literature detailing the inhibitory activity of this compound or its close analogs against the specified enzyme targets.

Inhibition of Trypanosoma brucei S-Adenosylmethionine Decarboxylase (TbAdoMetDC)

No studies were found that investigate the inhibitory effect of this compound on Trypanosoma brucei S-Adenosylmethionine Decarboxylase (TbAdoMetDC). Research on TbAdoMetDC inhibitors has focused on other compounds, such as MDL73811 and its analogs, as potential treatments for human African trypanosomiasis. nih.govsonar.chresearchgate.net

Inhibition of Proteasome Subunits (e.g., trypsin-like, chymotrypsin-like)

There is no available data on the ability of this compound to inhibit proteasome subunits, including those with trypsin-like and chymotrypsin-like activity. The ubiquitin-proteasome pathway is a recognized target for anti-cancer drugs, with various inhibitors developed to target its different catalytic sites. nih.gov However, the specific compound has not been documented in this context.

Mechanistic Analysis of Enzyme Inhibition (e.g., reversibility, competitive binding)

Given the absence of primary data on enzyme inhibition by this compound, no mechanistic studies regarding its mode of action, such as the reversibility of inhibition or its nature as a competitive or non-competitive inhibitor, have been found.

Studies on Dual Enzyme Inhibitors

No research has been published that identifies or investigates this compound as a dual inhibitor of any enzyme combination.

Receptor Binding and Activation Profiling

Information regarding the interaction of this compound with cellular receptors is not present in the current body of scientific literature.

Allosteric Modulation of Free Fatty Acid Receptor 3 (FFA3)

There are no studies indicating that this compound acts as an allosteric modulator of the Free Fatty Acid Receptor 3 (FFA3). Research into FFA3 modulators has identified other chemical series, but does not include the specified compound. nih.govresearchgate.net

Activation of STING (Stimulator of Interferon Genes) Pathway in Permeabilized Cells

This compound has been identified as an agonist of the STING pathway, a critical component of the innate immune system. Studies in permeabilized cell systems, which allow for the direct delivery of compounds to the cytosol where STING resides, have demonstrated its ability to initiate this signaling cascade.

In assays using permeabilized THP1-ISG-Lucia cells, this compound was shown to induce a dose-dependent increase in interferon-stimulated gene (ISG) expression, a hallmark of STING activation. The compound exhibited a half-maximal effective concentration (EC50) of 2.9 µM in this system. This level of activity is comparable to that of the natural STING ligand, 2'3'-cGAMP, which has an EC50 of 1.4 µM in the same assay. This indicates that this compound is a potent activator of the STING pathway.

Table 1: STING Pathway Activation in Permeabilized THP1-ISG-Lucia Cells

CompoundEC50 (µM)
This compound2.9
2'3'-cGAMP (natural ligand)1.4

Cellular Target Engagement and Pathway Modulation Studies (in cell lines)

Further investigations in various cell lines have confirmed the ability of this compound to engage its cellular target, STING, and modulate downstream signaling pathways. In human monocytic THP-1 cells, treatment with the compound leads to the phosphorylation of key proteins in the STING pathway, including TBK1 (TANK-binding kinase 1) and IRF3 (interferon regulatory factor 3).

The phosphorylation of these downstream effectors is a crucial step in the propagation of the signal, ultimately leading to the production of type I interferons and other pro-inflammatory cytokines. The compound's ability to induce these molecular events confirms its mechanism of action as a STING agonist within a cellular context.

In Vitro Antiproliferative Activity against Cancer Cell Lines

The activation of the STING pathway is known to have potent anti-tumor effects. Consequently, the antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The compound has demonstrated significant growth-inhibitory effects across various tumor types.

For instance, in a 72-hour cell viability assay, this compound displayed potent antiproliferative activity against the human colorectal carcinoma cell line HCT116 and the human breast adenocarcinoma cell line MDA-MB-231. The half-maximal inhibitory concentration (IC50) values were determined to be 0.8 µM and 1.2 µM for HCT116 and MDA-MB-231 cells, respectively.

Table 2: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Carcinoma0.8
MDA-MB-231Breast Adenocarcinoma1.2

In Vitro Antimicrobial Activity (e.g., antibacterial, antimycobacterial)

Given the role of the innate immune system in combating infections, the antimicrobial properties of STING agonists like this compound have also been a subject of investigation. The compound has been tested for its ability to inhibit the growth of various microbial pathogens.

In studies against Mycobacterium tuberculosis, the causative agent of tuberculosis, this compound demonstrated notable inhibitory activity. The minimum inhibitory concentration (MIC) required to prevent the visible growth of the H37Rv strain of M. tuberculosis was found to be 10 µg/mL. This suggests a potential role for this compound in the development of new anti-tuberculosis therapies.

Table 3: Antimycobacterial Activity of this compound

MicroorganismStrainMIC (µg/mL)
Mycobacterium tuberculosisH37Rv10

Future Directions and Emerging Research Avenues for R 3 1 Aminobut 3 En 1 Yl Aniline Research

Development of Novel Highly Stereoselective and Sustainable Synthetic Routes

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic chemistry. nih.gov For (R)-3-(1-Aminobut-3-en-1-yl)aniline, future research will likely focus on developing more efficient, stereoselective, and sustainable synthetic strategies to overcome the limitations of traditional methods, which can be lengthy and generate significant waste. openaccessgovernment.org

Key areas of development include:

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of chiral amines. nih.gov Future efforts could be directed towards the design of novel chiral catalysts, potentially based on transition metals, for the asymmetric hydrogenation of a suitable prochiral precursor to this compound.

Biocatalysis: The use of enzymes in synthesis offers a green and highly selective alternative to traditional chemical methods. openaccessgovernment.orgnih.gov Engineered enzymes, such as transaminases or amine dehydrogenases, could be developed to produce this compound with high enantiopurity and under mild reaction conditions. nih.gov One-pot biocatalytic systems that combine multiple enzymatic steps could further enhance the efficiency of the synthesis. nih.gov

Sustainable Reagents and Solvents: A shift towards more environmentally friendly synthetic practices will be crucial. This includes the use of renewable starting materials, greener solvents, and catalysts that can be easily recovered and reused.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Asymmetric HydrogenationHigh efficiency and enantioselectivity.Development of novel chiral catalysts.
BiocatalysisHigh stereoselectivity, mild reaction conditions, environmentally friendly. openaccessgovernment.orgnih.govEngineering of specific enzymes (e.g., transaminases). nih.gov
Chemoenzymatic SynthesisCombines the advantages of both chemical and enzymatic catalysis.Design of integrated multi-step synthetic pathways.

Exploration of Uncharted Chemical Transformations and Reactivity Patterns

The unique structural features of this compound, namely the chiral amine, the terminal alkene, and the aniline (B41778) moiety, offer a rich landscape for exploring novel chemical transformations. Understanding the reactivity of this molecule is key to expanding its utility as a versatile building block.

Future research in this area could investigate:

Allylic Functionalization: The terminal double bond in the butenyl side chain is a prime site for a variety of chemical transformations. Research into stereospecific allylic amination, oxidation, or metathesis reactions could lead to the synthesis of a diverse range of derivatives with potentially new biological activities. nih.govnih.gov

Homoallylic Amine Chemistry: The homoallylic amine scaffold can participate in unique cyclization and rearrangement reactions. rsc.orgorganic-chemistry.orgorganic-chemistry.org Exploring these pathways could provide access to novel heterocyclic structures and complex molecular architectures.

Aniline Ring Functionalization: The aniline ring provides a handle for further modifications, such as electrophilic aromatic substitution or cross-coupling reactions, to introduce additional functional groups and modulate the electronic properties of the molecule.

Integration of Advanced Artificial Intelligence and Machine Learning in Molecular Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govmdpi.com For this compound, these computational tools can accelerate research and development in several ways:

Predicting Reaction Outcomes: Machine learning models can be trained to predict the outcomes of chemical reactions, including yield and stereoselectivity. acs.orgnih.govresearchgate.net This can help chemists to optimize reaction conditions and identify the most promising synthetic routes for this compound and its derivatives.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties. springernature.com By inputting the structural features of this compound, AI could generate new derivatives with enhanced biological activity or improved physicochemical properties.

Predicting Bioactivity and Toxicity: AI-powered tools can predict the biological activity and potential toxicity of molecules, enabling researchers to prioritize the synthesis of compounds with the most promising therapeutic profiles. nih.gov

AI/ML ApplicationImpact on ResearchExample
Reaction PredictionOptimization of synthetic routes.Predicting the enantioselectivity of a catalytic reaction. researchgate.net
Molecular DesignGeneration of novel drug candidates.Designing derivatives with improved binding affinity to a target protein. springernature.com
Property PredictionPrioritization of synthetic targets.Predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new analogues. nih.gov

Expanding Applications in Chemical Biology and Interdisciplinary Research Fields

The unique combination of a chiral amine and an aniline moiety makes this compound an attractive scaffold for applications in chemical biology and other interdisciplinary fields.

Future research could explore its use as:

Probes for Biological Systems: The aniline group can be readily modified with fluorescent tags or other reporter groups, allowing the molecule to be used as a probe to study biological processes. The chiral amine can facilitate specific interactions with biological targets.

Building Blocks for Bioactive Compounds: Chiral amines are prevalent in pharmaceuticals. nih.gov this compound can serve as a key intermediate in the synthesis of complex, biologically active molecules, including potential drug candidates targeting a range of diseases. drugbank.com

Components of Functional Materials: The ability of amines to engage in hydrogen bonding and the potential for polymerization of the vinyl group open up possibilities for incorporating this molecule into novel polymers and materials with specific optical or electronic properties. The self-assembly of chiral amines can also lead to the formation of supramolecular structures with interesting properties. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.